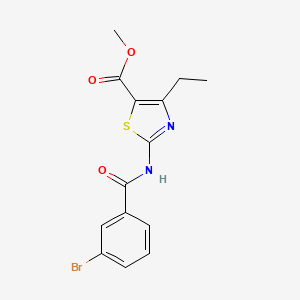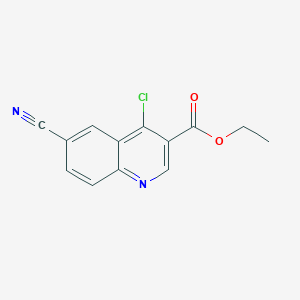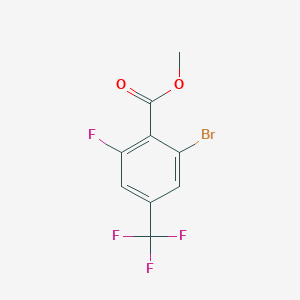![molecular formula C14H12F3N3OS B2836668 [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 339020-05-2](/img/structure/B2836668.png)
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including an allylamine, a thiazole ring, and a trifluoromethylphenyl group. These groups are known to have various biological activities and are often found in pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an allylamine with a 4-amino-1,3-thiazol-5-yl group, followed by the reaction with a 3-(trifluoromethyl)phenyl group. The exact conditions and reagents would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring could potentially introduce aromaticity into the molecule, which could affect its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the allylamine group could potentially undergo reactions with electrophiles, while the thiazole ring could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the allylamine and thiazole groups could potentially make the compound more polar, while the trifluoromethyl group could potentially increase its lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and spectral characterization of compounds similar to "[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone". These studies involve novel compounds synthesized and characterized through various techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations have been used for structural optimization and interpretation of vibrational spectra, aiding in understanding the equilibrium geometry, bonding features, and reactivity of such compounds. These studies also explore the thermodynamic stability and antibacterial activity through molecular docking studies, indicating potential applications in antibacterial treatments (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Applications
Another dimension of research focuses on the anticancer and antimicrobial potential of thiazolyl compounds. For instance, novel naphthyridine derivatives, including those with thiazolyl moieties, have been studied for their anticancer activity in human melanoma cell lines, indicating the potential of such compounds in melanoma treatment through inducing necroptosis and apoptosis (Kong et al., 2018). Additionally, the synthesis of various thiazolyl derivatives has shown promising antibacterial activity against several bacterial strains, hinting at their utility as novel antibacterial agents (Shiran et al., 2013).
Inhibition and Antioxidant Activities
Thiazolyl compounds have also been investigated for their xanthine oxidase inhibition and antioxidant activities. Such studies contribute to the development of new therapeutic agents targeting oxidative stress and related disorders. For example, novel benzophenone-tagged thiazolidinone analogs have been synthesized and shown to exhibit potent xanthine oxidase inhibition and antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress and inflammation (Ranganatha et al., 2014).
Mécanisme D'action
Target of Action
The compound [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone is a complex molecule that likely targets multiple receptors due to its structural components. The indole and thiazole moieties in its structure are known to interact with a variety of biological targets . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its complex structure. Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to exhibit a range of biological activities
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given the broad range of biological activities associated with indole and thiazole derivatives . .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence the compound’s absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the broad range of biological activities associated with indole and thiazole derivatives . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c1-2-6-19-13-20-12(18)11(22-13)10(21)8-4-3-5-9(7-8)14(15,16)17/h2-5,7H,1,6,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHTGCZXSYQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
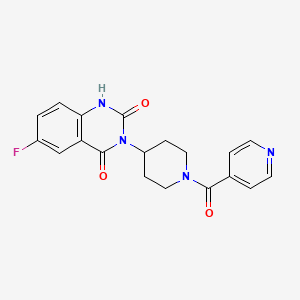
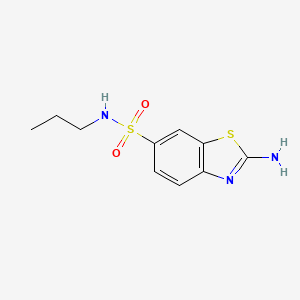
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)
![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)
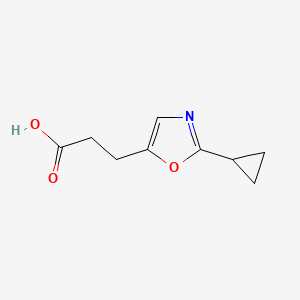
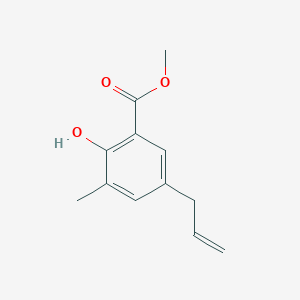
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836600.png)
![N-(4-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2836602.png)
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)
